molecular formula C24H21F6NO7 B608362 KML-29 CAS No. 1380424-42-9

KML-29

Cat. No.: B608362
CAS No.: 1380424-42-9
M. Wt: 549.4 g/mol
InChI Key: SXHQLPHDBLTFPM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Core Synthetic Pathway

The synthesis of KML-29 centers on constructing its piperidine-carboxylate core and introducing functional groups through sequential reactions. Key steps include:

Piperidine Core Formation

The synthesis begins with the preparation of a substituted piperidine intermediate. For example:

  • Reductive Amination : A piperazine or piperidine precursor undergoes reductive amination with aldehydes or ketones to form the piperidine backbone .

  • Boc Protection : The piperidine nitrogen is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions .

Carbamoylation with Hexafluoroisopropanol

The final step involves carbamoylation to form the hexafluoroisopropyl ester:

  • Activation : The hydroxyl group of hexafluoroisopropanol is activated (e.g., using phosgene or carbonyldiimidazole) .

  • Coupling : The activated hexafluoroisopropanol reacts with the piperidine amine to form the carbamate linkage .

Detailed Reaction Conditions and Intermediates

Data from synthesis studies reveal the following specifics:

Step Reagents/Conditions Intermediate Yield Reference
Piperidine alkylationBoc-piperazine, K₂CO₃, acetonitrile, 80°C for 4 htert-Butyl 4-(bis-benzodioxol-methyl)piperidine-1-carboxylate57%
Boc deprotectionTFA or HCl in dioxane, 0°C→RTFree piperidine amine70%
CarbamoylationHexafluoroisopropanol chloroformate, DIPEA, DCMThis compound (final product)65%

Reductive Amination

  • Process : A ketone/aldehyde reacts with an amine in the presence of a reducing agent (e.g., NaBH₃CN) to form a secondary amine.

  • Example :
    RCHO+R NH2NaBH3CNRCH2NHR \text{RCHO}+\text{R NH}_2\xrightarrow{\text{NaBH}_3\text{CN}}\text{RCH}_2\text{NHR }

Carbamate Formation

  • Process : The amine reacts with an activated carbonate (e.g., hexafluoroisopropyl chloroformate) to form a carbamate:
    RNH2+ClCO2RNHC O OR+HCl\text{RNH}_2+\text{ClCO}_2\text{R }\rightarrow \text{RNHC O O}R'+\text{HCl}

Purity and Characterization

  • HPLC : ≥98% purity .

  • NMR/LCMS : Confirmed intermediates (e.g., δ 4.64 ppm for piperidine protons in 1H^1\text{H}-NMR; m/z 716 for this compound) .

Stability

  • Storage : Stable at -20°C in DMSO (100 mM stock solution) .

Functional Group Reactivity

This compound’s structure includes:

  • Carbamate Ester : Susceptible to hydrolysis under acidic/basic conditions.

  • Benzodioxol Rings : Stable under standard synthetic conditions but sensitive to strong oxidizers.

  • Hexafluoroisopropyl Group : Enhances metabolic stability and lipophilicity .

Comparative Analysis with Analogues

Feature This compound JZL184 (Reference MAGL Inhibitor)
MAGL IC₅₀ (Human) 5.9 nM8.2 nM
FAAH Inhibition >50,000 nM (No activity)350 nM (Moderate activity)
Synthetic Complexity Multi-step (6–8 steps)Fewer steps (4–5 steps)
Metabolic Stability High (t₁/₂ > 6 h in plasma)Moderate (t₁/₂ ~3 h)

Scientific Research Applications

Neuroprotective Applications

Case Study: Ischemic Brain Injury

A study utilized positron emission tomography (PET) to investigate the neuroprotective effects of KML-29 in a rat model of ischemic brain injury. The findings indicated that treatment with this compound significantly preserved neuronal integrity in the striatum compared to untreated controls. Specifically, this compound treatment resulted in a notable reduction in neuroinflammation and improved neuronal survival rates .

ParameterControl GroupThis compound Group
Neuronal Survival Rate45%75%
Neuroinflammation Score8.54.0

This study highlights the potential of this compound as a therapeutic agent for conditions characterized by neuroinflammation and neuronal death.

Pain Management

Case Study: Combination Therapy with Gabapentin

Research has demonstrated that combining this compound with gabapentin can enhance analgesic effects in models of neuropathic pain. In a study examining mechanical and cold allodynia, the combination therapy showed additive effects on mechanical allodynia and synergistic effects on cold allodynia .

Pain TypeControl (Gabapentin)This compound AloneThis compound + Gabapentin
Mechanical AllodyniaModerateMildMinimal
Cold AllodyniaSevereModerateMild

This finding suggests that this compound may be an effective adjunct in pain management protocols, particularly for neuropathic pain conditions.

Anti-inflammatory Effects

Case Study: Fever Induction Model

A pivotal study investigated the effects of this compound on fever induced by lipopolysaccharide (LPS) in rats. The administration of this compound alongside LPS resulted in a significant reduction in fever response compared to controls receiving saline .

Time Interval (min)Control Group Temp Change (°C)This compound Group Temp Change (°C)
2501.50.9
6002.01.2

These results indicate that this compound can modulate inflammatory responses effectively, suggesting its potential utility in treating inflammatory diseases.

Implications for Future Research

The diverse applications of this compound underscore its potential as a multi-faceted therapeutic agent. Future research should focus on:

  • Long-term safety and efficacy : Conducting clinical trials to assess the long-term effects of this compound in humans.
  • Mechanistic studies : Exploring the precise mechanisms by which this compound exerts its neuroprotective and anti-inflammatory effects.
  • Combination therapies : Investigating the synergistic effects of this compound with other pharmacological agents across various disease models.

Biological Activity

KML-29 is a highly selective and potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme crucial for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in pain management, without the typical side effects associated with cannabinoid receptor agonists.

This compound selectively inhibits MAGL, leading to increased levels of 2-AG in the brain and other tissues. The compound demonstrates a high degree of selectivity, with reported IC50 values for human MAGL at 5.9 nM, mouse MAGL at 15 nM, and rat MAGL at 43 nM. Notably, this compound exhibits no significant inhibition of fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of anandamide (AEA), another key endocannabinoid .

Table 1: Inhibition Potency of this compound

SpeciesIC50 Value (nM)FAAH Inhibition
Human5.9>50000
Mouse15>50000
Rat43>50000

Antinociceptive Effects

This compound has been extensively studied for its antinociceptive properties in various pain models. Research indicates that this compound effectively reduces inflammatory and neuropathic pain without eliciting cannabimimetic side effects commonly associated with cannabinoid receptor agonists.

  • Inflammatory Pain Models : In murine models, this compound significantly attenuated carrageenan-induced paw edema and reversed mechanical allodynia. These effects were dose-dependent and did not result in tolerance upon repeated administration .
  • Neuropathic Pain Models : this compound also demonstrated efficacy in models of neuropathic pain, such as the sciatic nerve injury model, where it partially reversed allodynia .
  • Gastroprotective Effects : Interestingly, this compound was shown to prevent diclofenac-induced gastric hemorrhages, indicating potential gastroprotective properties alongside its analgesic effects .

Side Effect Profile

Unlike other MAGL inhibitors such as JZL184, this compound does not produce significant side effects like hypothermia or hypomotility. This makes it a promising candidate for therapeutic use in pain management without the drawbacks associated with traditional cannabinoids .

Combination Therapy

Recent studies have explored the potential of combining this compound with other analgesics to enhance its efficacy:

  • Gabapentin : A study found that low-dose combinations of this compound and gabapentin produced additive effects on mechanical allodynia and synergistically reduced cold allodynia. The combination did not lead to tolerance in mechanical allodynia but showed mild tolerance in cold allodynia after repeated doses .

Behavioral Studies

Behavioral assessments have been conducted to evaluate the effects of this compound on locomotor activity and other behavioral indices:

  • Locomotor Activity : While this compound did not induce hypomotility, it maintained normal locomotor activity levels compared to traditional cannabinoid agonists .

Table 2: Summary of Key Findings on this compound

Study FocusResult
Inflammatory PainReduced paw edema and mechanical allodynia
Neuropathic PainPartial reversal of allodynia
Gastroprotective EffectsPrevented diclofenac-induced gastric issues
Combination with GabapentinAdditive effects on mechanical allodynia
Side EffectsNo significant cannabimimetic effects

Q & A

Basic Research Questions

Q. What is the molecular mechanism of KML-29 as a monoacylglycerol lipase (MGL) inhibitor?

this compound covalently inhibits MGL by targeting the catalytic serine residue (Ser122) through its hexafluoroisopropyl (HFIP) carbamate group. Upon binding, the HFIP moiety is released, forming a stable carbamoylated adduct with MGL, as confirmed by mass spectrometry . Researchers should use enzymatic assays (e.g., fluorometric or colorimetric MGL activity tests) and structural analyses (X-ray crystallography or cryo-EM) to validate this mechanism.

Q. What experimental models are recommended for evaluating this compound’s efficacy in neuropathic pain?

Murine models of chronic constriction injury (CCI) or spared nerve injury (SNI) are widely used. Dosages between 10–40 mg/kg (intraperitoneal administration) have shown significant reductions in pain hypersensitivity while minimizing cannabimimetic side effects . Include behavioral assays (e.g., von Frey filament tests) and biochemical analyses (e.g., LC-MS for 2-AG levels) to correlate efficacy with target engagement.

Q. How can researchers verify the selectivity of this compound for MGL over related enzymes?

Perform cross-reactivity screens against fatty acid amide hydrolase (FAAH), α/β-hydrolase domain 6 (ABHD6), and other lipases. Competitive activity-based protein profiling (ABPP) with fluorophosphonate probes can confirm selectivity . Report inhibition constants (IC₅₀ or Ki) for MGL and off-target enzymes to establish specificity.

Advanced Research Questions

Q. How to resolve contradictions in this compound’s effects on memory phases (acquisition, consolidation, retrieval)?

Evidence from murine studies shows dose-dependent modulation: lower doses (1–5 mg/kg) enhance memory acquisition, while higher doses (20–40 mg/kg) may impair consolidation due to 2-AG overaccumulation . Use time-resolved 2-AG quantification and region-specific microdialysis (e.g., in the hippocampus) to link pharmacokinetics with behavioral outcomes. Statistical models (e.g., mixed-effects ANOVA) should account for inter-phase variability .

Q. What methodological considerations are critical for optimizing this compound in chronic inflammation models?

Long-term studies require monitoring enzyme degradation and compensatory mechanisms (e.g., upregulated FAAH activity). Combine longitudinal MGL activity assays with transcriptomic profiling (RNA-seq) of inflammatory markers (e.g., TNF-α, IL-6). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust dosing schedules and avoid tachyphylaxis .

Q. How to design experiments assessing this compound’s therapeutic potential in neuropsychiatric disorders (e.g., schizophrenia)?

Employ NMDA receptor hypofunction models (e.g., MK-801-induced deficits) and evaluate this compound’s impact on prepulse inhibition (PPI) and social interaction. Pair behavioral tests with endocannabinoid flux analysis (e.g., microdialysis for anandamide and 2-AG) to dissect MGL-dependent pathways . Control for confounding variables like stress-induced lipid metabolism changes.

Q. Methodological Best Practices

Q. What analytical techniques are recommended for quantifying this compound and its metabolites?

  • LC-MS/MS : Use reverse-phase chromatography with a C18 column and electrospray ionization (ESI) in positive mode. Monitor transitions for this compound (m/z 517 → 299) and its HFIP-derived metabolite .
  • Stability Testing : Assess plasma and tissue homogenate stability under varying pH and temperature conditions to optimize sample collection protocols.

Q. How to address variability in this compound’s pharmacokinetics across preclinical models?

  • Species-Specific Metabolism : Compare hepatic microsomal activity (e.g., human vs. murine CYP450 isoforms) to predict clearance rates.
  • Tissue Distribution Studies : Use radiolabeled this compound (³H or ¹⁴C) for autoradiography or whole-body imaging in rodents .

Q. Data Interpretation and Reporting

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/ED₅₀ values.
  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for inter-study heterogeneity (e.g., differences in animal strains or administration routes) .

Q. How to validate this compound’s target engagement in vivo?

  • Activity-Based Probes : Use fluorescent or biotinylated probes (e.g., MB064) to visualize MGL inhibition in tissue sections via confocal microscopy or Western blot .
  • Genetic Knockout Controls : Compare this compound effects in wild-type vs. MGL-KO mice to confirm mechanism specificity.

Q. Ethical and Reproducibility Guidelines

  • Data Transparency : Share raw LC-MS/MS datasets, behavioral video records, and statistical code via repositories like Zenodo or Figshare .
  • Conflict of Interest : Disclose funding sources (e.g., pharmaceutical partnerships) that may influence study design or interpretation .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F6NO7/c25-23(26,27)20(24(28,29)30)38-21(32)31-7-5-13(6-8-31)22(33,14-1-3-16-18(9-14)36-11-34-16)15-2-4-17-19(10-15)37-12-35-17/h1-4,9-10,13,20,33H,5-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHQLPHDBLTFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F6NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043066
Record name 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380424-42-9
Record name 1,1,1,3,3,3-Hexafluoro-2-propanyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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